molecular formula C9H11N3 B11918278 N,N-dimethylimidazo[1,2-a]pyridin-3-amine

N,N-dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11918278
M. Wt: 161.20 g/mol
InChI Key: ICLNJUIMEDULSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylimidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide. This reaction is typically carried out in the presence of a catalyst such as β-cyclodextrin–SO3H under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine, commonly referred to as 2,7-dimethylimidazo[1,2-a]pyridin-3-amine, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol. The compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of methyl groups at positions 2 and 7 allows for further chemical modifications that can enhance its biological properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). In vitro studies have shown that this compound can reduce bacterial growth by up to 90%, indicating potent anti-TB activity. The mechanism involves interaction with bacterial enzymes critical for replication and survival .

Anticancer Activity

Research indicates that this compound may also induce apoptosis in cancer cells by modulating specific signaling pathways. This suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence the biological activity of derivatives. For instance, compounds with various substitutions at different positions have been synthesized and evaluated for their anti-TB activity. Notably, compounds that target the QcrB enzyme of M. tuberculosis have shown promising results in inhibiting bacterial growth .

Study on Antituberculosis Activity

A study conducted on several imidazo[1,2-a]pyridine derivatives highlighted the effectiveness of this compound against MDR-TB. The compound was found to inhibit the growth of M. tuberculosis with an EC50 value indicating significant potency compared to existing treatments .

Cytotoxicity Assays

In cytotoxicity assays using ScN2a cells infected with prion strains, this compound was assessed for its safety profile. The LD50 values indicated a favorable safety margin for therapeutic applications, suggesting that it could be developed further for clinical use without significant cytotoxic effects at therapeutic concentrations .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Activity
2,6-Dimethylimidazo[1,2-a]pyridin-3-amineImidazo[1,2-a]pyridineAntituberculosis activity
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamideImidazo[1,2-a]pyridineAnti-tuberculosis activity
6-Methylimidazo[1,2-a]pyridineImidazo[1,2-a]pyridinePotential mutagenicity

This table illustrates how structural variations among related compounds can lead to differing biological activities. The unique substitution pattern of this compound contributes to its specific interactions and efficacy against resistant strains of pathogens.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,N-dimethylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3

InChI Key

ICLNJUIMEDULSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C2N1C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.